molecular formula C9H14O B12691818 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- CAS No. 80192-49-0

2,6-Heptadienal, 2,4-dimethyl-, (2Z)-

Cat. No.: B12691818
CAS No.: 80192-49-0
M. Wt: 138.21 g/mol
InChI Key: MIHSPYMZXYONJN-TWGQIWQCSA-N
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Description

2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is an organic compound with the molecular formula C9H14O It is characterized by the presence of two double bonds and an aldehyde group, making it a member of the heptadienal family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- can be achieved through several methods. One common approach involves the aldol condensation of 2,4-dimethyl-2,4-hexadienal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- may involve the catalytic hydrogenation of precursor compounds followed by selective oxidation. This method allows for the efficient and scalable production of the compound, making it suitable for various commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Heptadienal, 2,4-dimethyl-, (2Z)- undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The double bonds and aldehyde group can be reduced to form saturated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

2,6-Heptadienal, 2,4-dimethyl-, (2Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bonds may participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Heptadienal, 2,4-dimethyl-
  • 2,4-Heptadiene, 2,6-dimethyl-
  • (2Z,4E)-6,6-Dimethyl-2,4-heptadienal

Uniqueness

2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is unique due to its specific configuration and the presence of both double bonds and an aldehyde group. This combination of structural features imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .

Properties

CAS No.

80192-49-0

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2Z)-2,4-dimethylhepta-2,6-dienal

InChI

InChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h4,6-8H,1,5H2,2-3H3/b9-6-

InChI Key

MIHSPYMZXYONJN-TWGQIWQCSA-N

Isomeric SMILES

CC(CC=C)/C=C(/C)\C=O

Canonical SMILES

CC(CC=C)C=C(C)C=O

Origin of Product

United States

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